2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone
Overview
Description
2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C24H21N3O3S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.13036271 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of derivatives of 4H-1,2,4-triazole-3-thiols, including compounds structurally related to the specified chemical. These derivatives have been synthesized to explore their anti-inflammatory activities. The synthesis involves the alkylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides, followed by cyclization to obtain the desired compounds. These synthesized compounds have shown significant anti-inflammatory activity in studies (Labanauskas et al., 2004).
Another study focused on the structural analysis of a related compound, highlighting the dihedral angles between the central ethanone fragment and the methoxyphenyl and triazole rings. This structural characterization contributes to understanding the molecular conformation and potential interaction mechanisms of similar compounds (Kesternich et al., 2010).
Antimicrobial and Anticancer Activities
Several studies have synthesized triazole derivatives to evaluate their antimicrobial activities. For instance, novel series of isoxazoles derivatives have been synthesized from ethanone and tested for their in vitro antimicrobial activity against various bacterial and fungal organisms. These studies indicate the potential of triazole derivatives as antimicrobial agents (Kumar et al., 2019).
Additionally, research into the synthesis of novel Schiff bases from ethanone derivatives has also highlighted their antimicrobial activity, showcasing the versatility of these compounds in developing potential antimicrobial agents (Puthran et al., 2019).
Furthermore, some derivatives have been investigated for their antioxidant and anticancer activities. These studies demonstrate the promising potential of these compounds in therapeutic applications, particularly in targeting specific cancer cell lines and exhibiting significant antioxidant properties (Tumosienė et al., 2020).
Corrosion Inhibition
Research on the application of triazole derivatives as corrosion inhibitors for mild steel in a corrosive environment (hydrochloric acid) has shown that these compounds can significantly inhibit corrosion. This application underscores the utility of triazole derivatives in industrial settings, providing a chemical means to protect metals from corrosion (Jawad et al., 2020).
Properties
IUPAC Name |
2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-30-20-14-12-17(13-15-20)21(28)16-31-24-26-25-23(22(29)18-8-4-2-5-9-18)27(24)19-10-6-3-7-11-19/h2-15,22,29H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRBBZCNYBPWFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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